5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane is a complex organic compound characterized by its unique spirobisindane structure. The molecular formula is , with a molecular weight of approximately 340.42 g/mol. This compound features four hydroxyl groups and four methyl groups, contributing to its distinctive physical and chemical properties. It appears as a white to greenish-brown powder or crystalline solid and is typically stored in cool, dark conditions to maintain stability .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane typically involves multi-step organic reactions:
This compound has several applications across various fields:
Several compounds share structural similarities with 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxy-2-methylindane | Contains one hydroxyl group and one methyl group | Simpler structure; less sterically hindered |
4-Methyl-2-hydroxyphenol | Aromatic compound with one hydroxyl group | Lacks spiro structure; used as an antioxidant |
2-(Hydroxymethyl)-2-methyl-1-butanol | Aliphatic alcohol with one hydroxyl group | Different functional group; less complex |
4,7-Dimethylcoumarin | Contains a coumarin moiety | Exhibits fluorescence; used in dye applications |
The uniqueness of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane lies in its intricate spiro structure combined with multiple hydroxyl and methyl groups that enhance its reactivity and potential applications in material science and pharmaceuticals.
The parent scaffold 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane is most economically accessed through an acid-catalysed intramolecular cyclisation of bisphenol A. Mechanistically, protonation of the phenolic oxygen atoms by a strong Brønsted acid activates the aromatic rings toward a double Friedel–Crafts alkylation, producing a rigid spiro-junction that locks the two indane units at ninety degrees [3] [4].
Entry | Acid catalyst (neat) | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |
---|---|---|---|---|---|
1 | Methanesulfonic acid (10 millilitres per 0.44 mole bisphenol A) | 135 | 4.0 | 56 | [3] |
2 | Methanesulfonic acid (3 millilitres per 0.09 mole bisphenol A) | 135 | 2.5 | 70 | [4] |
3 | Methanesulfonic acid (laboratory-scale, Dean–Stark removal of water) | 135 | 3–4 | 60–68 | [5] |
Key observations
Electrophilic and radical bromination enable orthogonal functionalisation of the spirobisindane nucleus. Two complementary approaches dominate current practice.
Aromatic ring bromination
Direct treatment of the tetrol with elemental bromine in glacial acetic acid at sixty to seventy degrees Celsius affords the tetrabromo derivative 4,7,4′,7′-tetrabromo-3,3,3′,3′-tetramethyl-2,3,2′,3′-tetrahydro-1,1′-spirobisindane-5,6,5′,6′-tetraol in yields above eighty percent [7]. The electron-rich phenolic rings direct substitution to the 4- and 7-positions, giving a densely halogenated platform for subsequent cross-coupling chemistry.
Benzylic radical bromination
Benzylic methyl groups can be selectively converted to bromomethyl groups via the Wohl–Ziegler protocol. N-bromosuccinimide in tetrahydrofuran with catalytic benzoyl peroxide at fifty degrees Celsius achieves approximately eighty percent conversion after eight hours, with negligible over-bromination [8]. The resulting tetrabromomethyl intermediate is a versatile handle for azide substitution or Suzuki coupling.
Pathway | Reagent set | Targeted positions | Typical conversion / yield | Reference |
---|---|---|---|---|
Electrophilic substitution | Elemental bromine, acetic acid | 4,7,4′,7′ (aromatic) | > 80% isolated | [7] |
Radical substitution | N-bromosuccinimide, benzoyl peroxide | Four benzylic methyl groups | ≈ 80% conversion (¹H NMR) | [8] |
Notable findings
The spirobisindane tetrol and its brominated congeners serve as monomers for high-performance polymers of intrinsic microporosity and other advanced matrices. Representative modification routes are summarised below.
Derivative | Transformation | Downstream polymer class | Reported benefit | Reference |
---|---|---|---|---|
6,6′-Dimethoxy derivative | Alkylation with iodomethane and potassium carbonate in dimethylformamide (room temperature, overnight) | Ether-linked polymers of intrinsic microporosity | Improved solubility during polycondensation [5] | [5] |
5,5′-Dinitro derivative | Mixed nitric–acetic acid nitration at ambient temperature (40% yield) | Diamine after hydrazine reduction; incorporated into polyimide backbones | Glass-transition temperatures above four hundred and fifty degrees Celsius [3] | [3] |
Tetrabromomethyl derivative | Sodium azide substitution (dimethylacetamide, ninety degrees Celsius) followed by thermal cross-linking | Microporous network membranes | Suppressed physical ageing and enhanced gas-separation selectivity [8] | [8] |
Benzoxazine-functional spirobisindane | Mannich condensation with paraformaldehyde and 4-aminobenzyl cyanide (reflux, xylene, twenty-four hours) | Semi-interpenetrating polymer electrolytes | Elevated lithium-ion conductivity via increased free volume [11] | [11] |
Poly(aryl ether) prepolymer | Nucleophilic aromatic substitution with decafluorobiphenyl at one hundred sixty degrees Celsius in dimethylacetamide | High-molecular-weight, low-dielectric polymers | Dielectric constant below 2.8 and thermal stability above four hundred degrees Celsius [12] | [12] |
Key research insights
Irritant